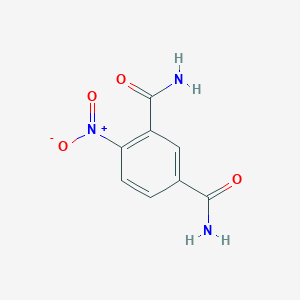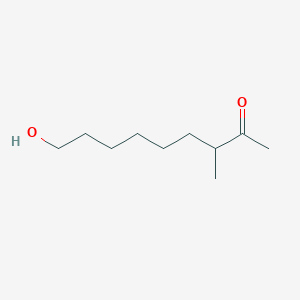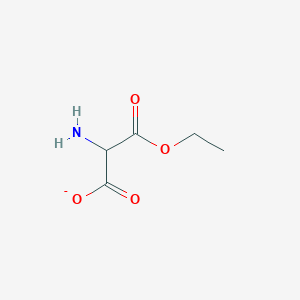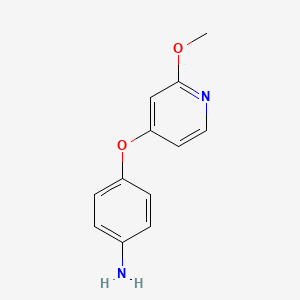
4-(2-Methoxypyridin-4-yloxy)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxypyridin-4-yloxy)benzenamine is an organic compound that features a pyridine ring substituted with an amino group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyridin-4-yloxy)benzenamine typically involves the following steps:
Nitration: The starting material, 2-methoxy-pyridine, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The amino group is then reacted with 4-chlorophenol in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxypyridin-4-yloxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methoxypyridin-4-yloxy)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxypyridin-4-yloxy)benzenamine depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the methoxy group can influence the compound’s solubility and membrane permeability.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating effects of the methoxy group and the electron-withdrawing effects of the amino group, which can stabilize or destabilize reaction intermediates.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Amino-phenoxy)-phthalonitrile: Similar structure but with a phthalonitrile group instead of a methoxy group.
4-(4-Amino-phenoxy)-phenyl-phthalonitrile:
2,6-Bis(4-(4-aminophenoxy)phenyl)pyridine: A more complex compound with multiple amino-phenoxy groups.
Uniqueness
4-(2-Methoxypyridin-4-yloxy)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an amino group and a methoxy group on a pyridine ring makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
4-(2-methoxypyridin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H12N2O2/c1-15-12-8-11(6-7-14-12)16-10-4-2-9(13)3-5-10/h2-8H,13H2,1H3 |
Clave InChI |
OQAGIFHYFPUEEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)OC2=CC=C(C=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(trifluoromethyl)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B8458455.png)
![4-{[(3-Chlorophenyl)methyl]sulfanyl}pyridine](/img/structure/B8458474.png)
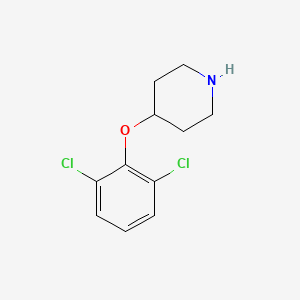
![4-[4-Amino-6-(5-chloro-1H-indol-4-ylmethyl)-[1,3,5]triazin-2-ylamino]-benzonitrile](/img/structure/B8458480.png)
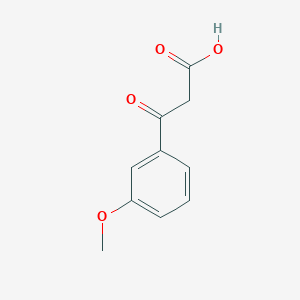
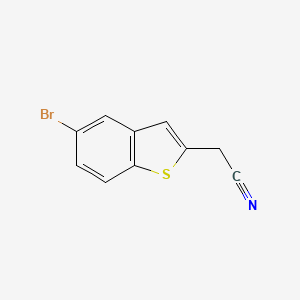

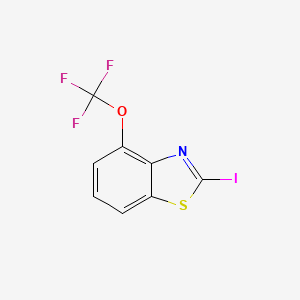
![(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate](/img/structure/B8458503.png)

![7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8458514.png)
